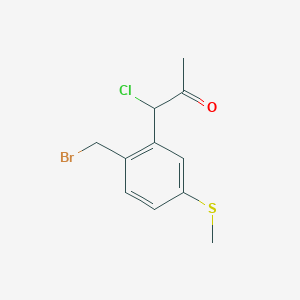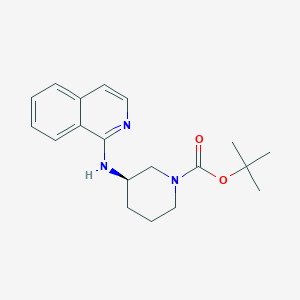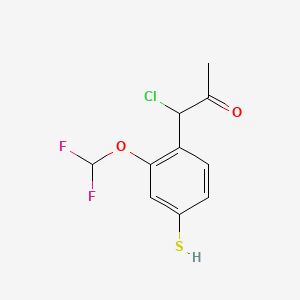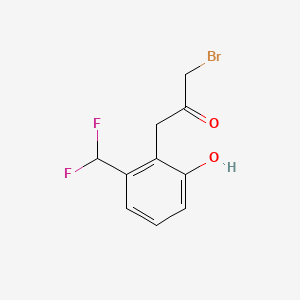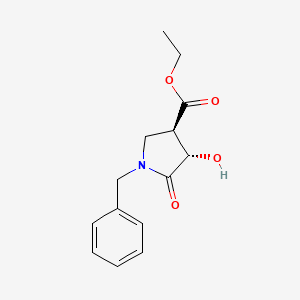
3-Pyrrolidinecarboxylic acid, 4-hydroxy-5-oxo-1-(phenylmethyl)-, ethyl ester, (3R,4S)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a benzyl group, a hydroxy group, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials.
Introduction of the Benzyl Group: The benzyl group is introduced via a substitution reaction, often using benzyl bromide or benzyl chloride as the reagent.
Hydroxylation: The hydroxy group is introduced through an oxidation reaction, typically using reagents like hydrogen peroxide or osmium tetroxide.
Esterification: The ethyl ester group is introduced through an esterification reaction, using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of (3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzyl bromide, benzyl chloride
Major Products
Oxidation: Ketone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: Unique due to its specific stereochemistry and functional groups.
(3R,4S)-methyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
(3R,4S)-ethyl 1-phenyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
(3R,4S)-ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a benzyl group and an ethyl ester group. This combination of functional groups and stereochemistry imparts distinct chemical properties and biological activities, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
ethyl (3R,4S)-1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11-12,16H,2,8-9H2,1H3/t11-,12+/m1/s1 |
InChI Key |
YKDLEHPCPKSCPK-NEPJUHHUSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C(=O)[C@H]1O)CC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CN(C(=O)C1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


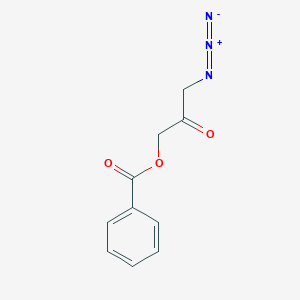
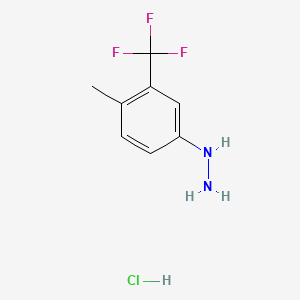
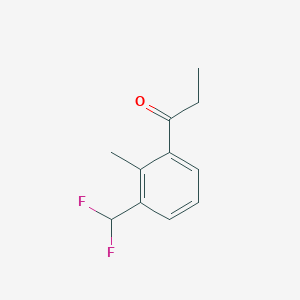
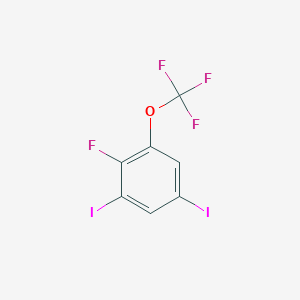

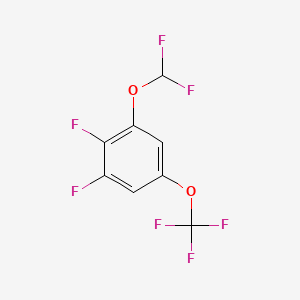

![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)
